Although the specific synthesis of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is not described in the provided papers, similar compounds like 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride have been synthesized using copper(I) chloride-mediated protocols. [] This suggests a potential synthesis route for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate could involve halogenation and esterification reactions of a suitable imidazole precursor.
Molecular Structure Analysis
The molecular structure of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate can be deduced from similar compounds analyzed in the provided papers. Techniques like X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure, bond lengths, angles, and spatial arrangements of atoms within these molecules. For example, the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole reveals crucial information about its molecular packing and intermolecular interactions. []
Chemical Reactions Analysis
The presence of the bromo and carboxylate groups in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate suggests its potential as a versatile building block for various chemical transformations. Similar to the synthesis of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates, this compound could undergo reactions like bromine-lithium exchange, palladium-catalyzed coupling reactions, and nucleophilic substitutions to introduce diverse functionalities at the 2- and 4- positions of the imidazole ring. []
Mechanism of Action
The mechanism of action for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate would depend on its specific application and the target molecule it interacts with. Research on related imidazole derivatives provides valuable insights. For instance, the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides is attributed to their interaction with succinate dehydrogenase (SDH), a key enzyme in fungal respiration. [] Similarly, the antibacterial action of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives is linked to their potential interactions with enzymes like (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. []
Applications
Medicinal chemistry: Imidazole derivatives exhibit diverse biological activities, making them attractive targets for medicinal chemistry research. Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate could be explored for potential antimicrobial [, , ], anticancer [, ], or other therapeutic activities.
Material science: Imidazole-containing compounds have been explored for applications in material science, including polymers, liquid crystals, and metal-organic frameworks. [] This compound could potentially contribute to the development of new materials.
This compound shares the core 1-methyl-1H-imidazole-2-carboxamide structure with methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The key difference lies in the substitution at the 4-position of the imidazole ring. While the target compound possesses a bromine atom at this position, 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide has a more complex substituent, an (1-methyl-1H-imidazole-2-carbonyl) group.
1,2-Bis[(1-Methyl-1H-Imidazole-2-Yl)Thio]Ethane
Compound Description:
1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (C10H14N4S2) is a product of the S-alkylation reaction between methimazole and 1,2-dichloroethane. The research primarily focuses on its synthesis, isolation of its dihydrochloride tetrahydrate and dihydrate forms, and characterization using various techniques like X-ray crystallography, DSC, and TGA. The study explores the solid-state transformation of its dihydrate form to the anhydrous form upon dehydration.
Relevance:
Although structurally different from methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane is relevant because it incorporates the 1-methyl-1H-imidazole moiety. This highlights the significance of this specific heterocycle as a building block in various chemical syntheses. Both compounds demonstrate the diverse reactivity of the 1-methyl-1H-imidazole unit for further derivatization.
Potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1H-imidazole-2-carboxylate represents the first documented monocyano-substituted 2-carboxyimidazole. The study outlines its synthesis, involving a key step of bromine-magnesium exchange on a protected cyanoimidazole followed by reaction with ethyl cyanoformate. The synthesis also highlights the equilibration of a regioisomeric mixture of protected imidazoles to yield a single product.
Relevance:
This compound is relevant due to the presence of the 1H-imidazole-2-carboxylate moiety, a core structural feature also present in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The research emphasizes the potential for introducing a cyano group at the 4-position of the imidazole ring. This knowledge could be relevant for exploring similar modifications on methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, potentially leading to derivatives with altered physicochemical and biological properties.
3-[(4-Bromo-1-methyl-1H-pyrrol-2-ylcarbonyl)amino]propanoic acid (C9H11BrN2O3) is synthesized via the condensation reaction of β-alanine methyl ester with 4-bromo-1-methyl-2-(trichloroacetyl)pyrrole. The paper focuses on elucidating its crystal structure, revealing a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds forming extended ribbons within the crystal lattice.
Relevance:
While not directly containing an imidazole ring, this compound is relevant due to the presence of a 4-bromo-1-methyl-pyrrole moiety. This heterocycle shares structural similarities with the 4-bromo-1-methyl-1H-imidazole present in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Comparing the reactivity and properties of these analogous compounds can provide insights into the influence of the additional nitrogen atom in the imidazole ring.
4,5-Diaryl-1-Methyl-1H-Imidazoles
Compound Description:
The research focuses on a three-step synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, a class of compounds that includes derivatives exhibiting significant cytotoxicity against various human tumor cell lines. These compounds are synthesized via Pd-catalyzed C-5 arylation of 1-methyl-1H-imidazole, followed by selective C-4 bromination, and finally, a Suzuki-type reaction to introduce the second aryl group. Notably, certain 4,5-diaryl-1-methyl-1H-imidazoles demonstrate higher cytotoxicity than combretastatin A-4, a known anticancer agent.
Relevance:
The synthesis of 4,5-diaryl-1-methyl-1H-imidazoles highlights the potential for modifying the 4- and 5-positions of the 1-methyl-1H-imidazole core, a structural feature shared with methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The presence of a bromine atom at the 4-position in the target compound suggests the possibility of applying similar palladium-catalyzed coupling reactions to introduce diverse aryl groups. This could lead to a library of novel 2-carboxylate substituted 4,5-diaryl-1-methyl-1H-imidazoles with potential biological activities, including anticancer properties.
Ag_2L_4Br_2 (L = 1-Methyl-1H-Imidazole-2-Thiol)
Compound Description:
The paper describes the synthesis and structural characterization of a new silver(I) complex, Ag_2L_4Br_2, where L represents 1-methyl-1H-imidazole-2-thiol. Single-crystal X-ray diffraction analysis revealed a binuclear structure for the complex, with each silver(I) center coordinated by four sulfhydryl anions from the ligands and two bromine atoms.
Relevance:
While the silver complex itself is structurally distinct from methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, the ligand, 1-methyl-1H-imidazole-2-thiol, shares the 1-methyl-1H-imidazole scaffold. This highlights the versatility of this heterocycle in coordinating with metal centers, demonstrating its potential as a building block for metal-organic frameworks or as ligands for transition metal catalysis.
The paper focuses on optimizing a copper(I) chloride-mediated protocol for the large-scale synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride. This compound serves as a crucial intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor used in the treatment of acute coronary syndromes.
Relevance:
The structural similarity between 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole and methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is significant. Both share the 1-methyl-1H-imidazole core, and crucially, both possess a bromine atom at the 5-position of the imidazole ring. This suggests that the synthetic strategies employed to prepare and modify 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, particularly those involving transformations at the bromine substituent, could potentially be adapted for use with methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
This research presents a new binuclear cadmium(II) complex, [Cd2(H2tmidc)4(H2O)2]·6H2O, synthesized using 2-(1H-tetrazol-1-methyl)-1H-imidazole-4,5-dicarboxylic acid (H3tmidc). The study utilizes single-crystal X-ray diffraction analysis to determine the complex's structure, revealing a dinuclear arrangement bridged by the H2tmidc– anions. The research also investigates the interaction of this complex with bovine serum albumin (BSA) through fluorescence measurements, indicating a static quenching mechanism of BSA fluorescence upon complex addition.
Relevance:
The ligand used in this study, H3tmidc, features a 1H-imidazole moiety within its structure, a key structural element also found in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This highlights the ability of imidazole-containing compounds to act as ligands for metal complexation. While the overall structure and function of the Cd(II) complex differ significantly from the target compound, the shared presence of the 1H-imidazole motif underscores its versatility as a chemical building block.
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was unexpectedly obtained as a side product during the synthesis of an antitubercular agent. The research primarily focuses on elucidating the crystal and molecular structures of this compound using X-ray diffraction and comparing the experimental findings with theoretical calculations from DFT methods.
Relevance:
This compound is relevant to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate due to the presence of a methyl 1H-imidazole-carboxylate moiety within its structure. This structural similarity, even within a larger and more complex molecule, highlights the recurring significance of this specific heterocycle in various chemical syntheses and its potential as a pharmacophore in medicinal chemistry.
This research investigates the crystal structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, obtained by hydrolyzing ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. The study reveals that the compound crystallizes as a dihydrate, with a planar organic moiety. The molecules within the crystal lattice are interconnected through a network of hydrogen bonds involving the water molecules.
Relevance:
This compound is directly related to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate as it represents the product of hydrolysis of the corresponding ethyl ester. While the target compound possesses a bromine atom at the 4-position, this related compound has a nitro group at the same position. This difference highlights the potential for modifying the substituent at the 4-position, which could lead to significant changes in the compound's reactivity, physicochemical properties, and biological activity.
The paper focuses on the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position, describing the efficient synthesis of various 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates. The synthesis utilizes t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate as a key intermediate, subjecting it to either bromine-lithium exchange or palladium-catalyzed coupling reactions to introduce diverse substituents at the C-2 position. This methodology provides a facile route to access a range of substituted imidazole-5-carboxylates.
Relevance:
These t-butyl 1-methyl-1H-imidazole-5-carboxylates are structurally related to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate through the shared 1-methyl-1H-imidazole core and the presence of a carboxylate group, albeit at different positions. Notably, the research emphasizes the possibility of functionalizing the C-2 position of the imidazole ring. While methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate already has a carboxylate group at the 2-position, the described synthetic strategies could potentially be adapted for introducing additional substituents or modifying the existing carboxylate group, expanding the chemical space for exploration based on this scaffold.
4-Lithiated 1-Methyl-1H-Imidazole Derivatives
Compound Description:
This research delves into the lithiation of 1-methyl-1H-imidazole at the 4-position as a key step in synthesizing the left-hand fragment of pyronaamidine, a marine alkaloid. The method involves treating the corresponding 4-bromo derivatives, structurally analogous to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, with tert-butyllithium, generating the reactive 4-lithiated species.
Relevance:
The lithiation of 4-bromo-1-methyl-1H-imidazole derivatives directly relates to the potential reactivity of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This methodology suggests that the bromine atom in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate could potentially be substituted via a similar lithiation-electrophilic quench strategy. This approach could allow for the introduction of various functional groups at the 4-position, significantly broadening the scope for synthesizing analogs with diverse properties.
The paper describes the structural elucidation of ethyl 3‐methyl‐5‐nitro‐1H‐imidazole‐2‐carboxylate, a reagent used in the synthesis of certain psychoactive drugs. The study employs X-ray crystallography to determine the compound's structure, revealing a planar imidazole ring with a twisted carboxyethyl group. Additionally, the research utilizes computational methods, specifically PM3 level calculations, to further analyze the compound's potential energy surface.
Relevance:
This compound shares a significant structural resemblance to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Both possess a 1H-imidazole-2-carboxylate core, with the primary difference being the substituents at the 4 and 5 positions. This comparison highlights the possibility of exploring variations in substituents at these positions for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, potentially leading to derivatives with altered chemical properties and biological activities.
4-(1-METHYL-1H-PHENANTHRO[9,10-d]IMIDAZOLE-2-) BENZOIC ACID (MPIBA) is a reagent used for derivatizing amines for analysis by high performance liquid chromatography with fluorescence detection and mass spectrometry/atmospheric pressure chemical ionization. This method allows for sensitive and selective determination of amines in complex mixtures.
Relevance:
Although MPIBA has a more complex structure, it shares the 1-methyl-1H-imidazole core with methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This similarity highlights the use of the 1-methyl-1H-imidazole motif in analytical chemistry, particularly in developing reagents for derivatization and detection of other molecules.
This study investigates the quantitative structure-activity relationship (QSAR) of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogs for anticancer activity against breast cancer cell lines (MCF-7). The research uses 2D- and 3D-QSAR models to identify structural features contributing to the observed anticancer activity and provide guidance for designing more potent derivatives.
Relevance:
These acetamide analogs are structurally relevant to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate due to the presence of the 1-methyl-1H-imidazole core. This research highlights the significance of modifying substituents around this core structure to optimize anticancer activity. The presence of a bromine atom in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate at the 4-position, compared to the diphenyl substitution in these analogs, suggests potential avenues for exploring structure-activity relationships by modifying the substitution pattern at the 4-position in the target compound.
N-(4-((2-(Trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC) is a novel allosteric potentiator of metabotropic glutamate 2 (mGlu2) receptors. The research demonstrates its efficacy in various rodent models of anxiety and depression, suggesting potential therapeutic applications. The study also explores the compound's effects on sleep electroencephalogram (EEG) and central nervous system neurochemistry, providing evidence for its mechanism of action.
Relevance:
THIIC shares the 1-methyl-1H-imidazole-4-carboxamide moiety with methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, highlighting the presence of this specific structural motif in a compound with significant biological activity. This connection underscores the potential of exploring variations on the methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate scaffold, particularly modifications at the 2-position, for discovering novel compounds with potential therapeutic applications in psychiatric disorders.
This study focuses on the synthesis and characterization of two triorganotin(IV) carboxylates derived from 1-methyl-1H-imidazole-4-carboxylic acid. The complexes, Cy3SnL and C6H5C(CH3)2CH2SnL (L = 1-methyl-1H-imidazole-4-carboxylate), were synthesized and characterized using spectroscopic techniques and elemental analysis. Additionally, the molecular structure of Cy3SnL was determined using single-crystal X-ray diffraction. The study also reports the fungicidal activity of these complexes.
Relevance:
These triorganotin(IV) complexes are relevant due to their incorporation of the 1-methyl-1H-imidazole-4-carboxylate moiety, a close analog to the 1-methyl-1H-imidazole-2-carboxylate found in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This structural similarity highlights the versatility of this heterocycle in coordinating with metal centers and its potential for designing metal-based compounds with biological activity.
The research focuses on the development of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available inhibitor of the glycine transporter 1 (GlyT1). This compound represents a structurally distinct backup for a previously identified GlyT1 inhibitor, exhibiting a superior central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties. The research demonstrates its potent GlyT1 inhibitory activity, favorable pharmacokinetic profile, and ability to increase cerebrospinal fluid (CSF) glycine levels in rats, suggesting potential for treating neurological disorders.
Relevance:
This compound is relevant due to the presence of the 1-methyl-1H-imidazole-4-carboxamide moiety, a close structural analog to the 1-methyl-1H-imidazole-2-carboxylate core in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This similarity, along with its potent biological activity, highlights the potential of exploring modifications on the 1-methyl-1H-imidazole scaffold, particularly variations at the 2-position and the amide nitrogen, for developing novel therapeutics targeting the central nervous system.
5-Chloro-1-Ethyl-2-Methyl-N-Phenyl-1H-Imidazole-4-Sulfonamide and 5-Chloro-N-(3-Chlorophen- Yl)-1-Ethyl-2-Methyl-1H-Imidazole-4-Sulfonamide
Relevance:
Although these sulfonamide derivatives are structurally distinct from methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, they share the 1-methyl-1H-imidazole core. This similarity highlights the diverse applications of this heterocycle in medicinal chemistry, particularly in developing antimicrobial agents. The presence of various substituents on the imidazole ring in these sulfonamides, compared to the target compound, underscores the potential for exploring structure-activity relationships by introducing different functional groups at various positions on the imidazole ring.
2,4,5-Tribromo-1-Methyl-1H-Imidazole
Compound Description:
This paper focuses on the crystal structure determination of 2,4,5-tribromo-1-methyl-1H-imidazole. This compound, synthesized from 1-methyl-1H-imidazole, serves as a valuable building block in the synthesis of densely halogenated ionic liquids. The study reveals that the compound crystallizes in the triclinic crystal system and highlights intermolecular hydrogen bonding interactions involving bromine atoms and methyl groups.
Relevance:
2,4,5-Tribromo-1-methyl-1H-imidazole is closely related to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, both sharing the 1-methyl-1H-imidazole core structure. The key difference lies in the presence of bromine atoms at the 2 and 5 positions in 2,4,5-tribromo-1-methyl-1H-imidazole, compared to the bromine at the 4 position and the carboxylate group at the 2 position in the target compound. This comparison highlights the potential for selectively halogenating the imidazole ring, which could be a viable strategy for modifying methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and exploring its potential as a precursor for ionic liquids or other materials.
This study focuses on the synthesis and antifungal activity evaluation of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. The research aims to develop novel antifungal agents for agricultural applications. The results highlight the significant antifungal activity of several synthesized compounds, particularly against a panel of phytopathogenic fungi. The study also utilizes three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking studies to elucidate the structural features crucial for the observed antifungal activity.
Relevance:
Although 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides belong to the pyrazole class, their structural features and biological activity bear relevance to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Both compound classes share a similar scaffold, featuring a five-membered nitrogen-containing heterocycle with a carboxamide substituent. The presence of a difluoromethyl group at the 3-position of the pyrazole ring in these analogs is noteworthy as it may inspire the exploration of introducing fluorine or fluorinated substituents into the imidazole core of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, potentially leading to altered biological activities.
This research focuses on the synthesis and characterization of five novel coordination polymers using 2-methyl-1H-imidazole-4,5-dicarboxylic acid (H3midc) as a bridging ligand. These compounds, incorporating Cd(II), Zn(II), Mg(II), or Co(II) ions, exhibit diverse structural features ranging from 3D pillar-layered networks to 1D chains forming a 3D supramolecular framework via hydrogen bonding. The study utilizes various techniques, including single-crystal X-ray diffraction, UV-vis spectroscopy, and density functional theory (DFT) calculations, to investigate their structural, optical, and gas adsorption properties.
Relevance:
These coordination polymers, while structurally diverse from methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, utilize a closely related ligand, H3midc, which features a 2-methyl-1H-imidazole moiety. This structural similarity highlights the versatility of this heterocycle as a building block for constructing metal-organic frameworks and coordination complexes. The diverse range of structures and properties observed for these coordination polymers, influenced by the choice of metal ion and reaction conditions, suggests a broad scope for exploration by applying similar synthetic strategies to methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
This paper describes the crystal structure of tetrakis(1-methyl-1H-imidazole-κN3)zinc bis(tetrafluoridoborate), a zinc(II) complex with a slightly distorted tetrahedral geometry. The Zn(II) center is coordinated by four 1-methyl-1H-imidazole ligands through their nitrogen atoms. The study utilizes single-crystal X-ray diffraction analysis to determine the bond lengths and angles within the complex, providing insights into its structural characteristics.
Relevance:
While the zinc(II) complex itself differs significantly in structure and function from methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, the presence of the 1-methyl-1H-imidazole ligand is noteworthy. This highlights the ability of this heterocycle to coordinate with metal centers, suggesting that methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, with its modified imidazole ring, could potentially act as a ligand in metal complexes. This opens up possibilities for exploring its coordination chemistry and the potential for generating novel metal-based compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.